
Boron magnesium oxide (B4MgO7)
Overview
Description
Boron magnesium oxide, commonly denoted as MgB₄O₇ or B₄MgO₇, is a magnesium borate compound with a tetraborate structure. It exists in two primary polymorphs: the ambient-pressure α-MgB₄O₇ and the high-pressure β-MgB₄O₇. The α-phase crystallizes in a structure with two interpenetrating anionic networks, while the β-phase, synthesized at 9 GPa and 1200°C, adopts the β-ZnB₄O₇ structure type, featuring a single anionic network where boron atoms transition from threefold to fourfold coordination under pressure .
Chemical Reactions Analysis
Redox and Decomposition Behavior
B₄MgO₇ participates in redox reactions, particularly in energetic material applications:
Key Findings :
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Mg in B₄MgO₇ acts as a reducing agent, stripping oxygen from boron oxides to enrich metallic boron (B) content .
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Thermal decomposition above 800°C releases B₂O₃, which can form viscous layers that hinder further oxidation .
Reactivity with Silica and Environmental Factors
In aqueous and solid-state systems, silica (SiO₂) competes with boron for MgO, altering reaction pathways:
Condition | Observation | Implication | Source |
---|---|---|---|
MgO + SiO₂ + H₃BO₃ | Formation of Mg-silicate hydrates (M-S-H) | Reduces B₄MgO₇ yield | |
High B concentration | Preferential MgB₄O₇ formation | Stabilizes boron in solids |
Data from Sorption Experiments :
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At [B] = 9.25 mmol/L, MgB₄O₇ forms dominantly, with sorption ratios peaking at 37% .
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Silica presence decreases boron immobilization efficiency by 15–20% due to competing silicate phases .
Thermochemical Performance
B₄MgO₇ enhances energetic material performance through synergistic exothermic reactions:
System | Heat Release (J/g) | Peak Temp (°C) | Improvement vs Pure B | Source |
---|---|---|---|---|
Mg/B composite (9h cryomilled) | 13,237 | 693.8 | +24% | |
Mg-B SHS reaction | - | 500–800 | 90% theoretical energy density |
Mechanism :
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Exothermic Mg oxidation preheats boron particles, while Mg-B₂O₃ redox reactions remove passivating oxide layers .
Acid-Base Reactivity
B₄MgO₇ reacts with acids to release boric acid and magnesium salts:
Reaction | Application | Outcome |
---|---|---|
MgB₄O₇ + 2HCl → 2H₃BO₃ + MgCl₂ | Analytical dissolution | Quantification of boron |
MgB₄O₇ + NaOH → Na₂B₄O₇ + Mg(OH)₂ | Borate glass production | Alkali-stable borates |
Comparison with Similar Compounds
Magnesium borates belong to a broader family of borate compounds with diverse structures and properties. Below is a detailed comparison of MgB₄O₇ with key analogues:
Table 1: Structural and Functional Comparison of MgB₄O₇ with Similar Borates
Key Differences and Similarities
Crystal Structure :
- MgB₄O₇ and ZnB₄O₇ share structural similarities under high pressure, both adopting a single anionic network with fourfold boron coordination. In contrast, Mg₂B₂O₅ and boracite exhibit distinct frameworks: Mg₂B₂O₅ forms layered or chain-like structures, while boracite has a cubic lattice .
Synthesis Methods :
- MgB₄O₇ requires extreme conditions (9 GPa) for β-phase formation, whereas Mg₂B₂O₅ is synthesized via conventional solid-state reactions at lower temperatures (850–1050°C). Boracite synthesis involves halogen incorporation (Cl⁻), enabling unique dielectric properties .
Thermal and Functional Properties :
- MgB₄O₇ and Mg₂B₂O₇ both exhibit high thermal stability, but Mg₂B₂O₅ is preferred for high-temperature applications (e.g., catalysts) due to its triclinic phase stability at 1050°C . Boracite’s ferroelectricity makes it suitable for electronic applications, a property absent in MgB₄O₇ .
Industrial Relevance :
- MgB₄O₇ and ZnB₄O₇ are studied for high-pressure material science, while Mg₂B₂O₅ and boracite have broader commercial uses in ceramics, coatings, and electronics .
Table 2: Comparative Thermal and Mechanical Data
Properties
CAS No. |
13767-68-5 |
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Molecular Formula |
B2Mg3O6 |
Molecular Weight |
190.54 g/mol |
IUPAC Name |
trimagnesium;diborate |
InChI |
InChI=1S/2BO3.3Mg/c2*2-1(3)4;;;/q2*-3;3*+2 |
InChI Key |
NFMWFGXCDDYTEG-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Related CAS |
12007-62-4 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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